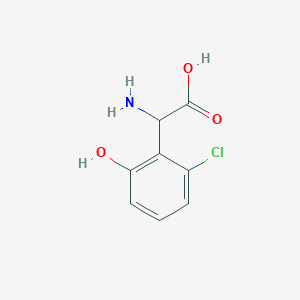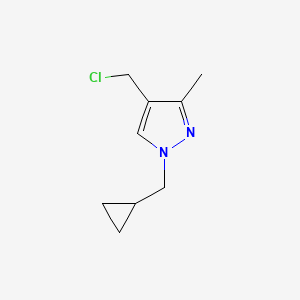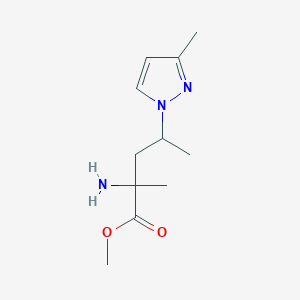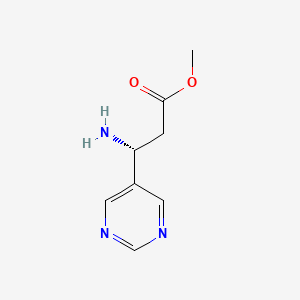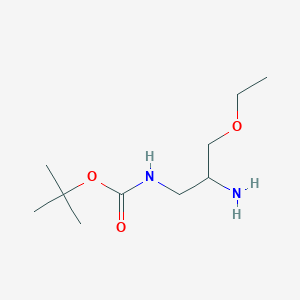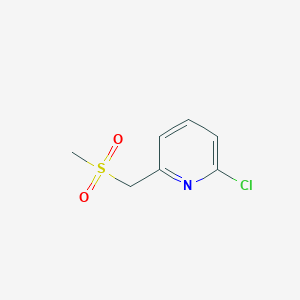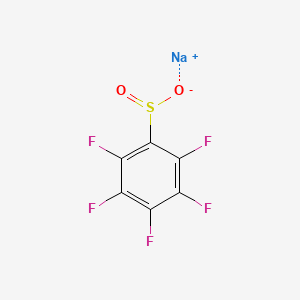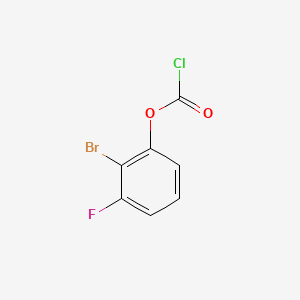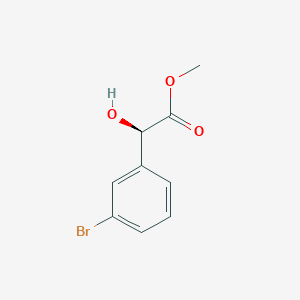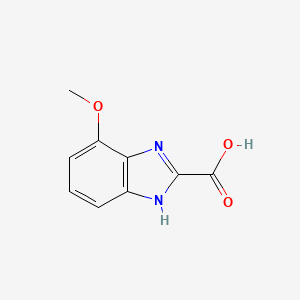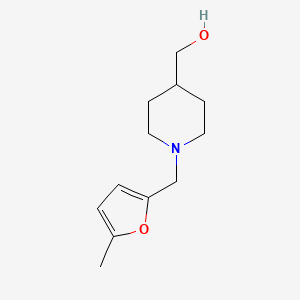
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, reduction, and functional group transformations .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the methanol group to a methyl group or other reduced forms.
Substitution: The piperidine ring and furan moiety can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the piperidine ring or furan moiety .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial or anti-inflammatory effects .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act on specific biological targets, offering new avenues for treatment .
Industry: The compound’s versatility in chemical reactions makes it valuable in industrial applications, including the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism by which (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the compound’s structure and functional groups .
Comparaison Avec Des Composés Similaires
4-Piperidinemethanol: Shares the piperidine and methanol moieties but lacks the furan ring.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring but with a benzamide group instead of the furan moiety.
Uniqueness: The presence of the 5-methylfuran moiety in (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-10-2-3-12(15-10)8-13-6-4-11(9-14)5-7-13/h2-3,11,14H,4-9H2,1H3 |
Clé InChI |
VEGIYWXSALCZOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CN2CCC(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



